molecular formula C27H29N3O4S B4065446 ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

Cat. No. B4065446
M. Wt: 491.6 g/mol
InChI Key: BFRIHGBQKRUYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C27H29N3O4S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate is 491.18787759 g/mol and the complexity rating of the compound is 893. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystal Properties

Research has highlighted the synthesis and liquid crystal properties of derivatives related to ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate. Mesomorphic derivatives of various heterocyclic compounds, including the one , were synthesized, with a focus on their liquid crystal properties. These studies contribute to the understanding of the liquid crystal behavior of similar heterocyclic compounds (Karamysheva et al., 1981).

Hydrogen-Bonded Supramolecular Structures

Another area of research involves the study of hydrogen-bonded supramolecular structures of related compounds. This includes an analysis of how molecules of similar compounds are linked through hydrogen bonds, forming chains or sheets with specific ring structures (Quesada et al., 2006).

Synthesis and Cardiotonic Activity

Studies have also been conducted on the synthesis and cardiotonic activity of compounds closely related to ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate. These studies focus on their potential as milrinone analogues and their effects on contractile activity in guinea pigs (Mosti et al., 1992).

Quantum Chemical Conformational Study

There's also a quantum chemical conformational study of related compounds, focusing on their molecular geometries and how these geometries correlate with their cardiotonic activities. These studies provide insights into the structure-activity relationships of these compounds (Bhattacharjee, 1993).

properties

IUPAC Name

ethyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-2-33-27(32)24-23(21-14-9-15-34-21)20(16-28)26(30-25(24)18-10-5-3-6-11-18)35-17-22(31)29-19-12-7-4-8-13-19/h3,5-6,9-11,14-15,19,23,30H,2,4,7-8,12-13,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRIHGBQKRUYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 2
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 3
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 5
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate

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